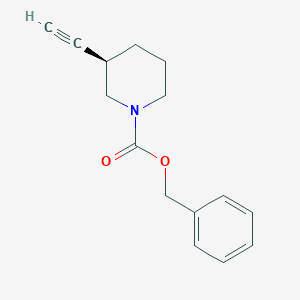

benzyl (3R)-3-ethynylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18630533

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO2 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | benzyl (3R)-3-ethynylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1 |

| Standard InChI Key | KBNFDNHGSXITIT-ZDUSSCGKSA-N |

| Isomeric SMILES | C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a piperidine ring, a saturated heterocycle with one nitrogen atom, substituted at the 3-position by an ethynyl group () and at the 1-position by a benzyl carboxylate group (). The (3R) configuration confers chirality, making enantioselective synthesis a critical consideration .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 2381640-98-6 |

| IUPAC Name | Benzyl (3R)-3-ethynylpiperidine-1-carboxylate |

| SMILES | \text{C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2} |

| InChIKey | KBNFDNHGSXITIT-ZDUSSCGKSA-N |

The stereochemistry is validated by the (R)-configuration at the 3-position, as indicated in the isomeric SMILES string .

Synthetic Methodologies

Enantioselective Alkynylation

The ethynyl group is introduced via copper-catalyzed alkynylation, a method demonstrated in related quinolone systems . Using chiral ligands such as (S,S,Ra)-UCD-Phim, enantioselectivities exceeding 90% have been achieved for analogous compounds, suggesting applicability to piperidine substrates .

Reaction Scheme:

Protecting Group Strategy

The benzyl carboxylate moiety serves as a protective group, removable via hydrogenolysis or acid hydrolysis. This strategy is critical for subsequent functionalization in drug synthesis.

Applications in Medicinal Chemistry

Click Chemistry Reagent

The ethynyl group enables Huisgen cycloaddition with azides, forming triazole linkages for bioconjugation. This reactivity is exploited in:

-

Drug Delivery Systems: Site-specific tagging of therapeutics.

-

Proteomics: Labeling biomolecules for imaging or pull-down assays.

Pharmacophore Development

Piperidine scaffolds are ubiquitous in CNS drugs due to their blood-brain barrier permeability. The ethynyl group’s linear geometry and hydrogen-bonding capability may enhance target binding in neurological disorders .

Industrial and Research Use

Table 2: Supplier Specifications

| Supplier | Purity | Quantity | Price |

|---|---|---|---|

| VulcanChem | ≥97% | 100 mg | $85 |

| Aladdin Scientific | ≥97% | 100 mg | $92 |

Future Directions

Unresolved Challenges

-

Stereoselective Synthesis: Improving enantiomeric excess (ee) beyond 97% .

-

Biological Profiling: Toxicity, pharmacokinetic, and target engagement studies are absent.

Interdisciplinary Opportunities

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalysis.

-

Chemical Biology: Photoaffinity labeling via ethynyl-radical intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume